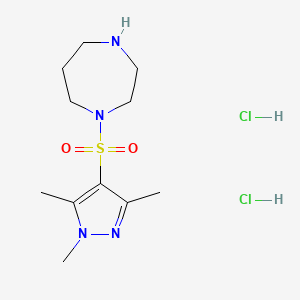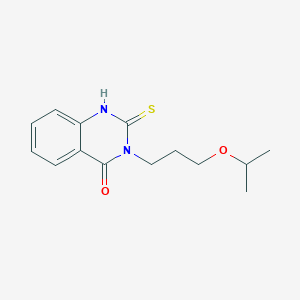
3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Isopropoxypropylamine” is an aliphatic primary amine . It may be used as a reactant in the preparation of various compounds .
Synthesis Analysis
While specific synthesis information for “3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one” is not available, “3-Isopropoxypropylamine” has been used as a reactant in the preparation of various compounds . For example, it has been used in the synthesis of “2-hydroxy-3-isopropoxypropyl hydroxyethyl cellulose”, a thermoresponsive polymer .Molecular Structure Analysis
The molecular structure of “3-Isopropoxypropylamine” is represented by the linear formula: (CH3)2CHO(CH2)3NH2 . The molecular weight is 117.19 .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Isopropoxypropylamine” include a melting point of -65 °C, boiling point of 78-79 °C at 85 mm Hg, density of 0.845 g/mL at 25 °C, and a refractive index of n20/D 1.4195 (lit.) .Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
Quinazoline derivatives play a crucial role in the development of analytical methods for determining antioxidant activity. These methods are essential for understanding the antioxidant capacity of various substances, which has implications in food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test utilize the chemical reactions of antioxidants, including quinazoline derivatives, to assess their capacity to scavenge free radicals. The use of electrochemical biosensors alongside chemical methods offers a complementary approach to understanding the mechanisms and kinetics of antioxidant processes, enhancing the analytical accuracy in assessing the antioxidant potential of complex samples (Munteanu & Apetrei, 2021).
Pharmacological Importance in Modern Therapeutics
Isoquinoline derivatives, closely related to quinazolines, have demonstrated significant biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities, among others. These derivatives serve as a foundational framework for developing novel low-molecular-weight inhibitors with pharmacotherapeutic applications. Their diverse biological activities underscore the potential of quinazoline derivatives in contributing to new therapeutic strategies (Danao et al., 2021).
Excited State Hydrogen Atom Transfer
Research into the excited-state hydrogen atom transfer (ESHAT) reactions along solvent 'wire' clusters attached to aromatic scaffold molecules, such as quinoline derivatives, illuminates the complex dynamics of hydrogen bonding and electron transfer processes. These studies are vital for understanding the photochemical properties of quinazoline derivatives, offering insights into their potential applications in designing novel photoactive materials and in photodynamic therapy (Manca et al., 2005).
Metal Chelation Properties for Disease Treatment
The metal chelation properties of hydroxyquinoline derivatives, a group related to quinazolines, have shown promise in treating various diseases. This review highlights the potential of these derivatives in developing drugs for cancer, HIV, and neurodegenerative disorders. The ability to form complexes with metal ions suggests that quinazoline derivatives could also be explored for their metal chelation capabilities, contributing to the development of novel therapeutic agents (Gupta et al., 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10(2)18-9-5-8-16-13(17)11-6-3-4-7-12(11)15-14(16)19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTQCSTUWNHFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(furan-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2587443.png)
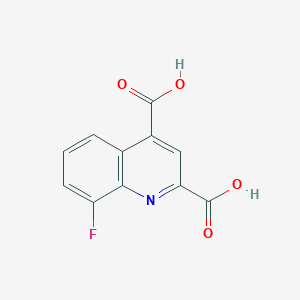
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2587445.png)
![9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2587447.png)
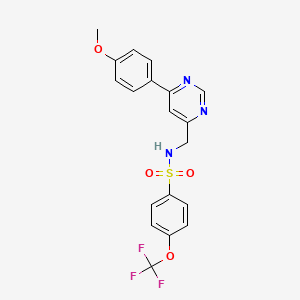
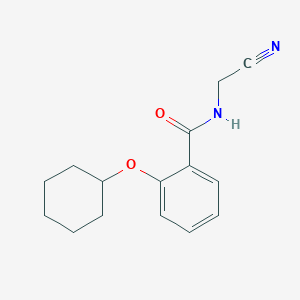
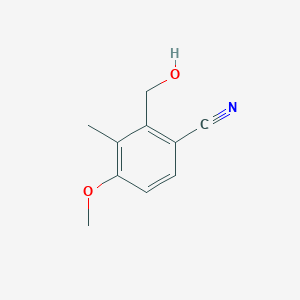

![methyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2587456.png)


![(2-Chloropyridin-3-yl)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2587461.png)

